An In-depth Technical Guide to Methyl 3-Methylpiperidine-3-carboxylate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Methyl 3-Methylpiperidine-3-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone, embedded in the core of numerous approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic substitution of the piperidine ring is a key aspect of drug design, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide delves into the technical intricacies of a particularly valuable, yet nuanced, derivative: Methyl 3-methylpiperidine-3-carboxylate.
This compound, featuring a quaternary carbon at the 3-position, presents a unique structural motif that imparts steric hindrance and conformational rigidity, properties that are highly sought after in the design of selective ligands. While a definitive, single CAS number for the racemic methyl ester is not prominently cited in major chemical databases, the core structure is well-documented through its ethyl ester and carboxylic acid precursors. For the purpose of this guide, we will focus on the technical data available for the closely related Ethyl 3-methylpiperidine-3-carboxylate (CAS No. 170843-43-3) and its enantiopure forms, such as (R)-Ethyl 3-methylpiperidine-3-carboxylate (CAS No. 297172-01-1) , to provide a comprehensive overview of the synthesis, properties, and applications of this important chemical scaffold.[1][2] The hydrochloride salt of the parent acid, 3-Methyl-3-piperidinecarboxylic acid hydrochloride , is also a commercially available starting material.
Physicochemical and Structural Characteristics
The introduction of a geminal methyl and carboxylate group at the 3-position of the piperidine ring has profound implications for its molecular properties. The presence of the quaternary center restricts bond rotation, leading to a more defined three-dimensional structure. This can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target.
| Property | Value (for Ethyl 3-methylpiperidine-3-carboxylate) | Reference |
| Molecular Formula | C9H17NO2 | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Appearance | White to yellow solid (for the hydrochloride salt) | [3] |
| SMILES | CCOC(=O)C1(C)CCCNC1 | [2] |
| InChI Key | LNANFKKPVLUIBX-UHFFFAOYSA-N | [2] |
Synthesis and Methodologies: A Rational Approach
The synthesis of Methyl 3-methylpiperidine-3-carboxylate and its analogs typically starts from more readily available precursors, such as pyridine-3-carboxylic acid (nicotinic acid). A common strategy involves the creation of the quaternary center at a later stage of the synthesis. Below is a generalized, step-by-step protocol for the synthesis of the core 3-methylpiperidine-3-carboxylic acid scaffold, which can then be esterified to the desired methyl ester.
Experimental Protocol: Synthesis of 3-Methylpiperidine-3-carboxylic Acid
This protocol is a conceptualized pathway based on established organic chemistry principles.
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N-Protection of Piperidine-3-carboxylic Acid:
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Rationale: The secondary amine of the piperidine ring is a nucleophilic and basic site that can interfere with subsequent reactions. Protection with a suitable group, such as Boc (tert-butyloxycarbonyl), is crucial for directing reactivity to other parts of the molecule.
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Procedure: To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc-anhydride) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the N-Boc-piperidine-3-carboxylic acid.
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α-Methylation of the Carboxylic Acid:
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Rationale: The creation of the quaternary center is achieved by deprotonation at the α-carbon to the carbonyl group, followed by quenching with an electrophilic methyl source. The use of a strong, non-nucleophilic base is essential for efficient deprotonation.
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Procedure: In an inert atmosphere, dissolve the N-Boc-piperidine-3-carboxylic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise. After stirring for a period to allow for enolate formation, add a methylating agent like methyl iodide. Allow the reaction to slowly warm to room temperature.
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Deprotection and Esterification:
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Rationale: The final steps involve the removal of the N-Boc protecting group and the esterification of the carboxylic acid to the methyl ester.
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Procedure: The N-Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. Following deprotection, the resulting amino acid can be esterified using standard methods, such as Fischer-Speier esterification, by refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid).
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Applications in Drug Discovery and Development
The unique structural features of Methyl 3-methylpiperidine-3-carboxylate make it a valuable building block in the synthesis of complex molecules with therapeutic potential. The constrained conformation of the piperidine ring can lead to enhanced binding affinity and selectivity for target proteins.
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Scaffold for Novel CNS Agents: The piperidine nucleus is a common feature in drugs targeting the central nervous system (CNS). Derivatives of 3-substituted piperidines have been explored for their activity as GABA uptake inhibitors and as ligands for various neurotransmitter receptors.[4] The introduction of a geminal methyl group at the 3-position can influence the lipophilicity and metabolic stability of a drug candidate, properties that are critical for CNS penetration and efficacy.
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Chiral Building Block for Asymmetric Synthesis: The 3-position of the piperidine ring in this compound is a chiral center. Enantiomerically pure forms of Methyl 3-methylpiperidine-3-carboxylate are highly valuable as starting materials for the asymmetric synthesis of complex chiral molecules. The use of a single enantiomer can lead to drugs with improved therapeutic indices and reduced side effects.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling Methyl 3-methylpiperidine-3-carboxylate and its derivatives. Based on the data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and storage information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. The hydrochloride salt is typically a solid and should be stored in a cool, dry place.
Conclusion
Methyl 3-methylpiperidine-3-carboxylate represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its unique structural feature of a quaternary center at the 3-position of the piperidine ring imparts conformational rigidity and offers a strategic advantage in the design of selective and potent drug candidates. While the specific methyl ester may be less commonly cataloged than its ethyl counterpart, the underlying 3-methyl-3-carboxypiperidine scaffold is accessible through established synthetic routes. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower researchers and drug development professionals to effectively utilize this promising chemical entity in their quest for new and improved medicines.
References
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Molbase. 297172-01-1: 3-Piperidinecarboxylic acid, 3-methyl-, e…. [Link]
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National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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PubChem. Methyl piperidine-3-carboxylate. [Link]
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PubChem. Methyl piperidine-3-carboxylate hydrochloride. [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]
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PubChem. (R)-Ethyl 3-methylpiperidine-3-carboxylate. [Link]
Sources
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